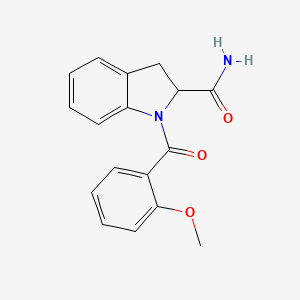

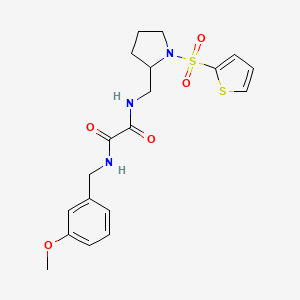

1-(2-甲氧基苯甲酰基)吲哚-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Indole derivatives, such as 1-(2-Methoxybenzoyl)indoline-2-carboxamide, have been the focus of many researchers in the study of pharmaceutical compounds . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Synthesis Analysis

Researchers have investigated the effect of carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Chemical Reactions Analysis

Indole 2-carboxamide derivatives have inhibitory activity against HLGP and HIV-1, and indole 3-carboxamide derivatives have inhibitory activity against renin . The presence of carboxamide moiety at positions 2 and 3 is significant .Physical And Chemical Properties Analysis

The indole structure exists in a huge number of natural products, but drugs with indole have only been formally studied in recent years . The indole molecule has seven positions to accommodate different substitutions .科学研究应用

Antitubercular Agents

Indole-2-carboxamides, such as 1-(2-Methoxybenzoyl)indoline-2-carboxamide, have been studied for their potential as antitubercular agents . They target the mycobacterial membrane protein large 3 transporter (MmpL3), which is distinct from the targets of current drugs . One compound displayed high activity against the drug-sensitive Mycobacterium tuberculosis strain .

Antitumor Activities

The same class of compounds has also been evaluated for their antitumor activities . A related compound showed dual antitubercular and cytotoxic activities against the paediatric glioblastoma multiforme (GBM) cell line .

Growth Inhibition of Brain Tumor Cells

Indole-2-carboxamides have been synthesized and evaluated for growth inhibition of paediatric brain tumor cells . Some compounds showed potent cytotoxic and antiproliferative activities against KNS42 cells .

Antiproliferative Agents

A set of indole-based derivatives demonstrated promising antiproliferative activity, with GI 50 values ranging from 26 nM to 86 nM . These compounds were tested for EGFR inhibitory activity .

EGFR Inhibitory Activity

Some compounds demonstrated high inhibitory activity against EGFR . For example, compound Va had an IC 50 value of 71 ± 06 nM, which is higher than the reference erlotinib (IC 50 = 80 ± 05 nM) .

BRAF V600E Inhibitory Activity

The same set of compounds was tested for BRAF V600E inhibitory activity . The tested compounds inhibited BRAF V600E with IC 50 values ranging from 77 nM to 107 nM .

VEGFR-2 Inhibitory Activity

The inhibitory activity of these compounds against VEGFR-2 was also determined . In silico docking experiments were conducted to investigate the binding mode of compounds within the active sites of EGFR, BRAF V600E, and VEGFR-2 .

Kinase Inhibitors

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . They have been investigated for their unique inhibitory properties, making them potential kinase inhibitors .

作用机制

Target of Action

The primary target of 1-(2-Methoxybenzoyl)indoline-2-carboxamide is the mycobacterial membrane protein large 3 transporter (MmpL3) . MmpL3 plays a crucial role in the survival and virulence of Mycobacterium tuberculosis .

Mode of Action

1-(2-Methoxybenzoyl)indoline-2-carboxamide interacts with MmpL3, inhibiting its activity . The presence of the carboxamide moiety in this compound allows it to form hydrogen bonds with MmpL3, leading to the inhibition of the transporter .

Biochemical Pathways

The inhibition of MmpL3 disrupts the normal functioning of Mycobacterium tuberculosis, affecting its growth and survival

Pharmacokinetics

Similar indole-2-carboxamide analogues have been predicted to cross the blood-brain barrier (bbb), suggesting potential central nervous system (cns) activity .

Result of Action

The inhibition of MmpL3 by 1-(2-Methoxybenzoyl)indoline-2-carboxamide leads to the growth inhibition of Mycobacterium tuberculosis . Additionally, some indole-2-carboxamide analogues have shown cytotoxic activities against certain cancer cell lines .

未来方向

It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds . The omnipresent threat of tuberculosis (TB) and the scant treatment options thereof necessitate the development of new antitubercular agents, preferably working via a novel mechanism of action distinct from the current drugs .

属性

IUPAC Name |

1-(2-methoxybenzoyl)-2,3-dihydroindole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c1-22-15-9-5-3-7-12(15)17(21)19-13-8-4-2-6-11(13)10-14(19)16(18)20/h2-9,14H,10H2,1H3,(H2,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QISNMZVMBHRUEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)N2C(CC3=CC=CC=C32)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methoxybenzoyl)indoline-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2998181.png)

![(Z)-ethyl 2-(2-((4-fluorobenzoyl)imino)-6-isopropylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2998183.png)

![N-(1,5,6,10b-tetrahydro-2H-isoxazolo[3,2-a]isoquinolin-2-ylmethyl)-1-(6-chloro-3-pyridazinyl)-4-piperidinecarboxamide](/img/structure/B2998185.png)

![5-chloro-2-methoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2998191.png)

![N-[4-(acetylamino)phenyl]-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2998193.png)

![1-({2-Chlorothieno[3,2-d]pyrimidin-6-yl}sulfonyl)-5-methyl-1,2,3,6-tetrahydropyridine](/img/structure/B2998194.png)

![N-(benzo[d]thiazol-2-yl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2998200.png)

![methyl 5-[1-(3-chlorophenyl)-3-(ethoxycarbonyl)-1H-pyrazol-4-yl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate](/img/structure/B2998201.png)

![N-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2998202.png)